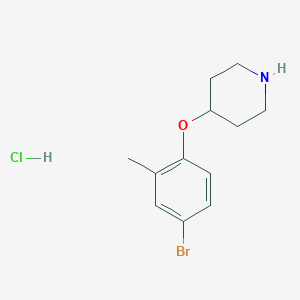

4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride

Descripción general

Descripción

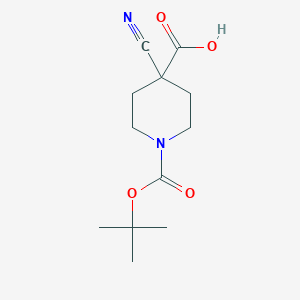

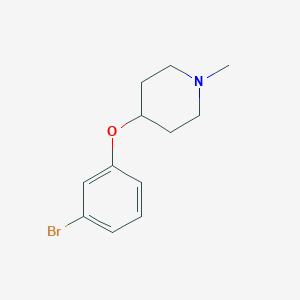

“4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C12H16BrNO . It has a molecular weight of 270.17 . This compound is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: CC1=C(C=CC(=C1)Br)OC2CCNCC2 . This indicates that the compound contains a bromine atom attached to a benzene ring, which is further connected to a piperidine ring through an ether linkage .Aplicaciones Científicas De Investigación

Radiolabeled Probes for σ Receptors

Halogenated 4-(phenoxymethyl)piperidines, including bromo-substituted variants, have been synthesized as potential δ receptor ligands. The affinity and selectivity of these compounds, including those with bromo substituents, were determined using in vitro receptor binding assays. Specifically, a study investigated the effects of various N-substituents and moieties on the phenoxy ring, such as bromo, on the dissociation constants for σ-1 and σ-2 receptors. These compounds, including bromo variants, have potential as probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

Synthesis of cis-3,4-Disubstituted Piperidines

The reactivity of 2-(2-mesyloxyethyl)azetidines with different nucleophiles, including bromo-substituted compounds, was explored for the stereoselective synthesis of various 4-substituted piperidines. This approach is useful for medicinal chemistry, providing access to 5,5-nor-dimethyl analogues and compounds like cis-4-bromo-3-(phenoxy or benzyloxy)piperidines (Mollet et al., 2011).

Phenoxy Ring-Substituted Phenylcyanoacrylates

Studies on phenoxy ring-substituted isopropyl phenylcyanoacrylates, including bromo variants, investigated their synthesis and copolymerization with styrene. This research revealed insights into the properties of these acrylates and their potential applications in materials science (Whelpley et al., 2022).

Halogenated Phenolic Chalcones and Mannich Bases

Research on phenolic bis Mannich bases, including bromo-substituted compounds, evaluated their cytotoxic and carbonic anhydrase enzyme inhibitory effects. These compounds, with different halogen substituents like bromine, were assessed for their potential as anticancer drug candidates and as carbonic anhydrase inhibitors, indicating the need for molecular modifications for better inhibitors (Yamali et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-bromo-2-methylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO.ClH/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLONWVWHNRPPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)

![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)

![5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)

![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)

![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)